2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

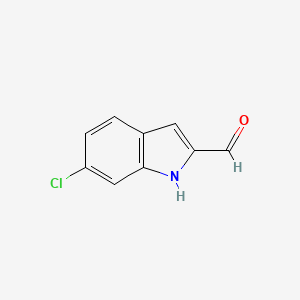

The compound appears to contain a tetrahydrofuran group and an isoindoline group. Tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen . Isoindoline is a heterocyclic organic compound containing a benzene ring fused to a seven-membered diazacycloalkane ring .

Synthesis Analysis

While the specific synthesis pathway for “2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride” is not available, similar compounds are often synthesized through various organic reactions involving nucleophilic substitution or condensation .Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure. Generally, tetrahydrofuran compounds can participate in a variety of reactions, including ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact molecular structure. For example, tetrahydrofuran is a polar aprotic solvent, and it’s miscible with water .Applications De Recherche Scientifique

Chemical Synthesis and Molecular Structure

Research has delved into the intricate world of chemical synthesis, where compounds akin to 2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride demonstrate fascinating applications. One study showcases the innovative synthesis of 2-tetrazolylmethyl-isoindolin-1-ones through a one-pot Ugi-Azide/(N-Acylation/exo-Diels–Alder)/dehydration process. This process innovatively combines furan-2-ylmethanamine with other reagents, leading to a series of bis-heterocycles. The resulting compounds, including analogues with anthracene, showcase intriguing molecular orbital distributions, hinting at their potential in advanced molecular engineering and drug design (Rentería-Gómez et al., 2016).

Catalytic Processes and Reaction Dynamics

The realm of catalysis and reaction dynamics has also been enriched by compounds related to 2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride. For instance, certain 1,3-dihydro-2H-isoindoles (isoindolines) have been converted to 4,5,6,7-tetrahydro-2H-isoindoles through palladium-catalyzed formate reduction. This process exhibits selectivity and reactivity based on substituent types, offering a window into the nuanced behavior of these compounds under catalytic conditions. The intricate reaction pathways and the resulting molecular transformations underscore the potential of these compounds in sophisticated synthetic applications (Hou et al., 2007).

Advanced Material Synthesis

In the pursuit of advanced materials, compounds structurally related to 2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride have been pivotal. Research illustrates the synthesis of spiro[furan-2,1'-isoindolin]-3'-ones, revealing a complex reaction landscape involving the formation of N-acyliminium ions and intricate cyclization reactions. These spiro-cyclic compounds, synthesized through a Brønsted acid-catalyzed one-pot, three-component reaction, represent a significant stride in the synthesis of structurally complex materials with potential applications in various fields of chemistry and materials science (Shit et al., 2022).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(oxolan-2-ylmethyl)-1,3-dihydroisoindole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO.ClH/c1-2-5-12-9-14(8-11(12)4-1)10-13-6-3-7-15-13;/h1-2,4-5,13H,3,6-10H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRPPMPUMCCLKCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2CC3=CC=CC=C3C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Tetrahydro-2-furanylmethyl)-isoindoline hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1317287.png)

![(9AR)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317303.png)

![(9AS)-Hexahydropyrazino-[2,1-c][1,4]oxazin-4(3H)-one](/img/structure/B1317304.png)

![Ethyl 7-[4-(N,N-dimethylamino)phenyl]-7-oxoheptanoate](/img/structure/B1317312.png)